molecular formula C11H14O2 B6165659 3-(phenoxymethyl)oxolane CAS No. 1341645-29-1

3-(phenoxymethyl)oxolane

Cat. No.: B6165659
CAS No.: 1341645-29-1
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a phenoxymethyl group attached to the oxolane ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenoxymethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of phenoxymethyl alcohol derivatives under acidic or basic conditions. Another approach involves the ring-closing metathesis of suitable diene precursors using catalysts like Grubbs’ catalyst.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening for catalyst selection and reaction optimization is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(phenoxymethyl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under various conditions.

Major Products

The major products formed from these reactions include phenoxymethyl-substituted lactones, alcohols, and various substituted oxolanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(phenoxymethyl)oxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(phenoxymethyl)oxolane involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyloxolane: A similar compound with a methyl group instead of a phenoxymethyl group.

    Tetrahydrofuran: A structurally related compound with a fully saturated oxolane ring.

    Phenoxymethylpenicillin: A compound with a similar phenoxymethyl group but different core structure.

Uniqueness

3-(phenoxymethyl)oxolane is unique due to its combination of the phenoxymethyl group and the oxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(phenoxymethyl)oxolane can be achieved through a multi-step reaction pathway involving the protection of a hydroxyl group, alkylation, and deprotection.", "Starting Materials": [ "Phenol", "Epichlorohydrin", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Phenol is reacted with sodium hydroxide to form sodium phenoxide.", "Epichlorohydrin is added to the sodium phenoxide solution and stirred at room temperature to form 3-(phenoxymethyl)oxirane.", "The oxirane ring is opened by the addition of methanol and hydrochloric acid to form 3-(phenoxymethyl)glycidol.", "The hydroxyl group of 3-(phenoxymethyl)glycidol is protected by reaction with diethyl ether and a catalytic amount of acid to form the corresponding acetal.", "The acetal is then alkylated with sodium hydride and 1,2-dibromoethane to form 3-(phenoxymethyl)oxolane.", "The final product is obtained by deprotection of the acetal using sodium bicarbonate in methanol." ] }

CAS No.

1341645-29-1

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.